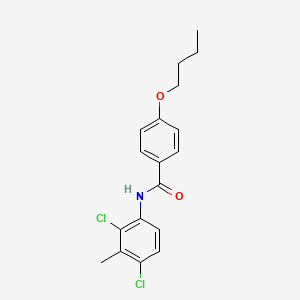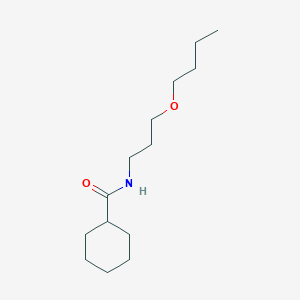
4-butoxy-N-(2,4-dichloro-3-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-(2,4-dichloro-3-methylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known by its chemical name, BDCRB, and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mécanisme D'action
BDCRB works by inhibiting the activity of the enzyme, N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. By inhibiting NMT, BDCRB can prevent the growth and proliferation of cancer cells, as well as the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that BDCRB can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the migration and invasion of cancer cells, as well as the formation of blood vessels that supply nutrients to tumors. In addition, BDCRB has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BDCRB in lab experiments is its specificity for NMT, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation is that BDCRB can be toxic to cells at high concentrations, which can complicate experiments.
Orientations Futures
There are several future directions for research on BDCRB. One area of interest is the development of more potent and selective inhibitors of NMT, which could have greater therapeutic potential. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from BDCRB treatment. Finally, researchers are also exploring the use of BDCRB in combination with other drugs to enhance its anti-cancer and neuroprotective effects.
Méthodes De Synthèse
The synthesis of BDCRB involves a multi-step process that begins with the reaction of 3-methyl-4-chloroaniline with butyl chloroformate, followed by the reaction of the resulting product with 2,4-dichlorobenzoyl chloride. The final step involves the reaction of the intermediate product with sodium hydroxide to yield BDCRB.
Applications De Recherche Scientifique
BDCRB has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer. Research has shown that BDCRB has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-butoxy-N-(2,4-dichloro-3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c1-3-4-11-23-14-7-5-13(6-8-14)18(22)21-16-10-9-15(19)12(2)17(16)20/h5-10H,3-4,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEGHVYNCVOLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(C=C2)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-butoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5156045.png)
![2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]](/img/structure/B5156053.png)

amino]-2-propanol trihydrochloride](/img/structure/B5156063.png)
![2-bromo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5156066.png)
![N-(4-ethoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5156084.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5156094.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(methyl)amine](/img/structure/B5156106.png)

![7,8-dimethyl-2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5156123.png)

![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5156135.png)
